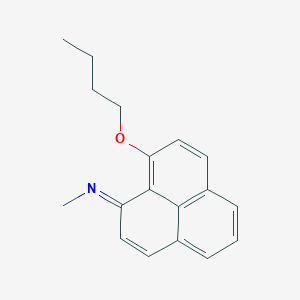
(1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine: is an organic compound that belongs to the class of phenalenes It is characterized by its unique structure, which includes a butoxy group attached to the ninth position of the phenalene ring and a methyl group attached to the nitrogen atom of the imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine typically involves the following steps:
Formation of the Phenalene Core: The phenalene core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where a suitable butanol derivative reacts with the phenalene core under acidic or basic conditions.
Formation of the Imine Group: The imine group is formed by reacting the phenalene derivative with a methylamine source under dehydrating conditions to promote the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized phenalene derivatives.
Reduction: N-methyl-9-butoxy-1H-phenalen-1-amine.
Substitution: Various substituted phenalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Catalysis: May serve as a ligand in catalytic systems for various industrial processes.
Polymer Science: Potential use in the synthesis of specialty polymers with unique properties.
Mécanisme D'action
The mechanism by which (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine exerts its effects is largely dependent on its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the phenalene core can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
9-Butoxy-1H-phenalen-1-imine: Lacks the N-methyl group, which may affect its reactivity and interaction with biological targets.
N-Methyl-1H-phenalen-1-imine: Lacks the butoxy group, which may influence its solubility and overall chemical properties.
Uniqueness: (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine is unique due to the presence of both the butoxy and N-methyl groups, which confer distinct chemical and physical properties. These modifications can enhance its stability, solubility, and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
90683-39-9 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
9-butoxy-N-methylphenalen-1-imine |
InChI |
InChI=1S/C18H19NO/c1-3-4-12-20-16-11-9-14-7-5-6-13-8-10-15(19-2)18(16)17(13)14/h5-11H,3-4,12H2,1-2H3 |
Clé InChI |
PPFZUMSJDFEUJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C2C(=NC)C=CC3=CC=CC(=C32)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)

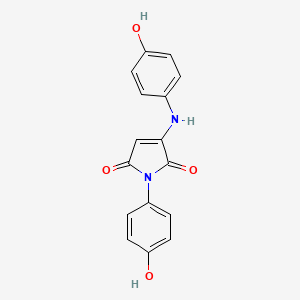

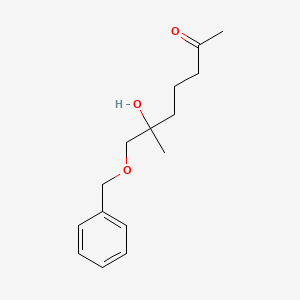

![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)

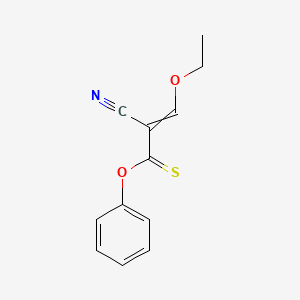
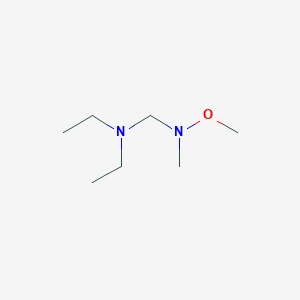
![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
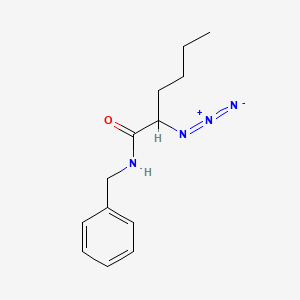
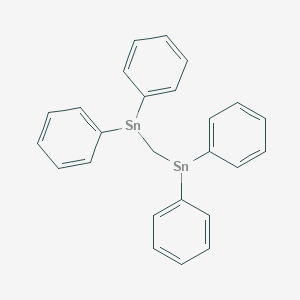
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
